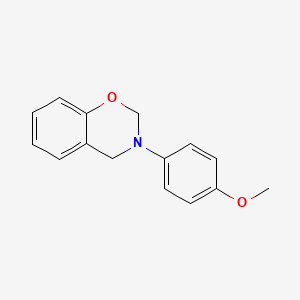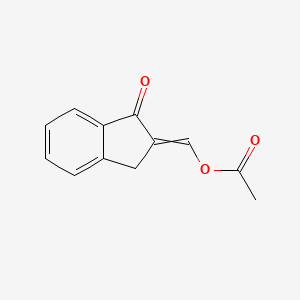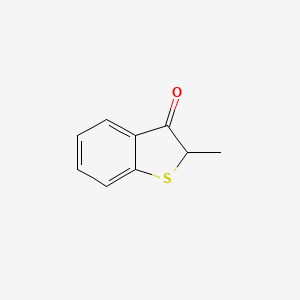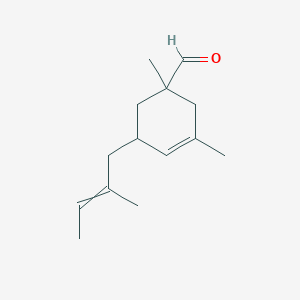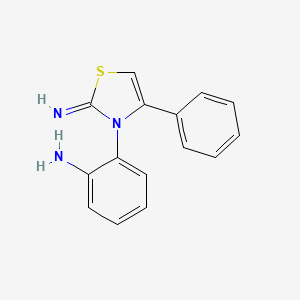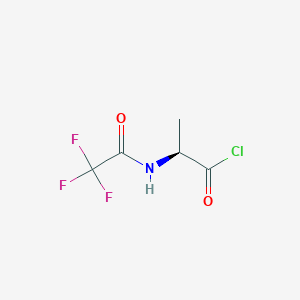
N-(Trifluoroacetyl)-L-alanyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trifluoroacetyl)-L-alanyl chloride is a chemical compound that belongs to the class of trifluoroacetyl-protected amino acid chlorides. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino acid alanine, with a chloride functional group. It is used in various chemical reactions, particularly in peptide synthesis, due to its ability to preserve stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(Trifluoroacetyl)-L-alanyl chloride typically involves the reaction of L-alanine with trifluoroacetic anhydride in the presence of a base, followed by the introduction of thionyl chloride to form the chloride derivative. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)-L-alanyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form N-(Trifluoroacetyl)-L-alanine and hydrochloric acid.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Major Products
Peptides: In peptide synthesis, the major products are peptides with preserved stereochemistry.
N-(Trifluoroacetyl)-L-alanine: Formed through hydrolysis.
Scientific Research Applications
N-(Trifluoroacetyl)-L-alanyl chloride has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Trifluoroacetyl)-L-alanyl chloride involves the formation of a reactive intermediate that can undergo nucleophilic substitution. The trifluoroacetyl group provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound. The chloride group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- N-(Trifluoroacetyl)-L-phenylalanine chloride
- N-(Trifluoroacetyl)-L-prolyl chloride
- N-(Trifluoroacetyl)-L-valyl chloride
Uniqueness
N-(Trifluoroacetyl)-L-alanyl chloride is unique due to its specific structure, which combines the properties of the trifluoroacetyl group and the amino acid alanine. This combination provides distinct reactivity and selectivity in chemical reactions, making it valuable in peptide synthesis and other applications.
Properties
CAS No. |
56271-78-4 |
|---|---|
Molecular Formula |
C5H5ClF3NO2 |
Molecular Weight |
203.55 g/mol |
IUPAC Name |
(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride |
InChI |
InChI=1S/C5H5ClF3NO2/c1-2(3(6)11)10-4(12)5(7,8)9/h2H,1H3,(H,10,12)/t2-/m0/s1 |
InChI Key |
HSEUXFSGFQCJCU-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)Cl)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


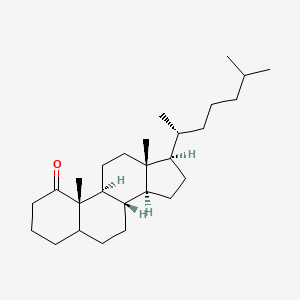

![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)

![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
